molecular formula C11H17N3S B1613044 N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine CAS No. 906352-66-7

N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine

Cat. No. B1613044
M. Wt: 223.34 g/mol
InChI Key: KEXCZGSQJYTNRX-UHFFFAOYSA-N
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Description

“N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is a chemical compound that belongs to the class of thiomorpholine-containing amines . It is also known as M64.


Molecular Structure Analysis

The molecular formula of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is C11H17N3S . The InChI Key is KEXCZGSQJYTNRX-UHFFFAOYSA-N . The SMILES representation is CNCC1=CC(=NC=C1)N2CCSCC2 .


Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is 223.34 g/mol . More detailed physical and chemical properties couldn’t be found from the web search results.

Scientific Research Applications

Synthesis and Biological Activity

Studies on enamine derivatives of natural compounds, such as lapachol, have shown their significance in biological activity assays. Enamine derivatives synthesized from lapachol and various amines, including morpholine, have been evaluated against Artemia salina, Aedes aegypti, and in cytotoxicity assays using human breast cells, illustrating the potential of these compounds in bioactivity studies (Oliveira et al., 2002).

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles and their derivatives, including Mannich base derivatives involving reactions with amines like morpholine, demonstrates the antimicrobial potential of these compounds. Comprehensive screening for antimicrobial activities against various microbes has revealed significant insights into their utility in addressing microbial resistance (Bayrak et al., 2009).

Inhibition of Nucleoside Transport Proteins

Research into the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines, including modifications with morpholine, highlights the therapeutic potential in modulating nucleoside transport, which is crucial in various pharmacological and therapeutic contexts (Tromp et al., 2005).

Monoamine Uptake Inhibitors

The development of monoamine uptake inhibitors based on pyrrolidinyl-pentan-1-one analogues, including studies on structure-activity relationships, underlines the importance of such compounds in neuroscience research, particularly in exploring treatments for cocaine abuse and related disorders (Meltzer et al., 2006).

Atmospheric Particle Studies

Investigations into the concentration, size distribution, and dry deposition of amines in atmospheric particles offer critical insights into environmental chemistry and pollution studies. Research has identified various aliphatic and heterocyclic amines, including morpholine, in size-segregated PM samples, contributing to our understanding of secondary organic aerosols and their environmental impacts (Liu et al., 2017).

Safety And Hazards

“N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is harmful if swallowed. It causes severe skin burns and eye damage . If swallowed, rinse mouth and do not induce vomiting. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCZGSQJYTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640226
Record name N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-(2-thiomorpholinopyrid-4-yl)methylamine

CAS RN

906352-66-7
Record name N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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